molecular formula C5H14BrNO2S2 B561646 [1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide CAS No. 386229-81-8

[1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide

Cat. No. B561646
CAS RN: 386229-81-8
M. Wt: 264.196
InChI Key: MURAHQFAYNERDC-UHFFFAOYSA-M
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Description

“[1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide” is a chemical compound with the molecular formula C5H14NO2S2.Br and a molecular weight of 264.20 . It’s available for purchase from various chemical suppliers .

Scientific Research Applications

Application in Nicotinic Acetylcholine Receptor Studies

[1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide has been used in studies focusing on the nicotinic acetylcholine receptor (nAChR). It has been employed to tether primary or quaternary amines at defined positions within the agonist binding site of nAChRs. Specific modifications by this compound at certain positions on the receptor can result in irreversible inhibition or activation, indicating its significant role in modulating receptor activity and studying the agonist binding site structure (Sullivan & Cohen, 2000).

Use in Cysteine-modified Mutants Studies

The compound has been used in the study of acetylcholine-binding protein, a homolog of the extracellular domain of the nAChR. Covalent modification with [1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide stabilizes certain loop structures in a conformation resembling the antagonist-bound state. This suggests its utility in understanding the structural changes related to receptor activity and the effects of targeted modification on receptor conformation (Brams et al., 2010).

Involvement in Biochemical Pathways

The compound has also been implicated in metabolic pathways of methane formation, particularly in the study of methylcobamide:coenzyme M methyltransferase isozymes. It has been used in dissecting the functional activities of these isozymes in the metabolic pathways, shedding light on the specific roles of different enzymes in methane formation from various substrates (Ferguson et al., 1996).

Role in Serotonin Transporter Studies

Research has also demonstrated the use of [1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide in exploring the structure and function of human serotonin transporters. The compound's ability to inactivate serotonin transport by targeting specific transmembrane domains provides insights into the aqueous accessibility and functional contributions of these domains (Henry et al., 2003).

properties

IUPAC Name

trimethyl(methylsulfonylsulfanylmethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO2S2.BrH/c1-6(2,3)5-9-10(4,7)8;/h5H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURAHQFAYNERDC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CSS(=O)(=O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676182
Record name [(Methanesulfonyl)sulfanyl]-N,N,N-trimethylmethanaminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

386229-81-8
Record name Methanaminium, N,N,N-trimethyl-1-[(methylsulfonyl)thio]-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=386229-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(Methanesulfonyl)sulfanyl]-N,N,N-trimethylmethanaminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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